(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine
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Overview
Description
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a 1,3-benzodioxole ring attached to a propan-2-amine backbone with an N-methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine typically involves the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Attachment of the propan-2-amine backbone: The 1,3-benzodioxole intermediate is then reacted with a suitable halogenated propan-2-amine derivative, such as 2-bromo-1-phenylpropan-2-amine, in the presence of a base like potassium carbonate.
N-methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine involves its interaction with various molecular targets, including:
Neurotransmitter receptors: The compound binds to and modulates the activity of serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmission.
Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
Signaling pathways: The compound can influence intracellular signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine: Similar structure with an ethyl group instead of a methyl group.
(2S)-1-(1,3-benzodioxol-5-yl)-N-isopropylpropan-2-amine: Similar structure with an isopropyl group instead of a methyl group.
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine: Similar structure with a butan-2-amine backbone.
Uniqueness
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its N-methyl substitution plays a crucial role in its interaction with molecular targets and its overall biological activity.
Properties
CAS No. |
66142-89-0 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
SHXWCVYOXRDMCX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)NC |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC |
Origin of Product |
United States |
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